3-methoxy-N,N-diphenylbenzamide
Overview
Description
3-methoxy-N,N-diphenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and two phenyl groups attached to the nitrogen atom of the amide group
Preparation Methods
3-methoxy-N,N-diphenylbenzamide can be synthesized through the benzoylation of N,N-diphenylamine with methoxy-substituted benzoyl chlorides. The reaction typically involves the use of a solvent such as dimethyl sulfoxide and is carried out under controlled conditions to ensure the formation of the desired product . The single crystals of this compound can be grown by a slow evaporation method in a dimethyl sulfoxide solvent .
Chemical Reactions Analysis
3-methoxy-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N,N-diphenylbenzamide has several scientific research applications, including:
Nonlinear Optical Materials: It is used in the development of organic nonlinear optical materials due to its high nonlinearities and fast responses in electro-optic devices.
Chemical Research:
Biological Research: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-diphenylbenzamide involves the interaction of its functional groups with specific molecular targets. The methoxy group and the amide group play crucial roles in its chemical reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
3-methoxy-N,N-diphenylbenzamide can be compared with other similar compounds such as:
- 2-methoxy-N,N-diphenylbenzamide
- 4-methoxy-N,N-diphenylbenzamide
These compounds differ in the position of the methoxy group on the benzene ring, which affects their chemical properties and applications. This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
3-methoxy-N,N-diphenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-14-8-9-16(15-19)20(22)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLSVNCXGXGOLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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